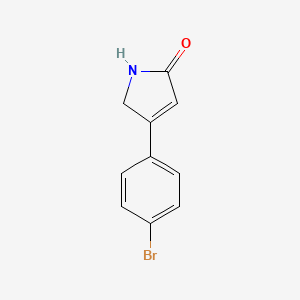

4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

Contextualization within the Broader Field of Pyrrolone Chemistry and Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and medicinal science. orientjchem.org Among these, nitrogen-containing heterocycles are particularly prominent due to their presence in a vast array of natural products and synthetic drugs. orientjchem.orgmdpi.com The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically important molecules, including heme, chlorophyll, and vitamin B12. alliedacademies.org

The pyrrolone scaffold, a derivative of pyrrole, has garnered considerable attention for its diverse biological activities. Pyrrolone-containing compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov The 2,5-dihydro-1H-pyrrol-2-one core, specifically, represents a class of unsaturated γ-lactams that are pivotal intermediates in organic synthesis. researchgate.net

Academic Significance and Research Focus on 2,5-Dihydro-1H-pyrrol-2-one Scaffolds

The 2,5-dihydro-1H-pyrrol-2-one scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to extensive research into the synthesis and functionalization of these scaffolds. researchgate.net The non-planar, sp3-hybridized nature of the dihydropyrrolone ring allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules with specific biological activities. nih.gov

Research has focused on developing efficient synthetic routes to substituted 2,5-dihydro-1H-pyrrol-2-ones, including catalyst-free and solvent-free methods to align with the principles of green chemistry. researchgate.net The derivatization of this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable tool in drug discovery and development. nih.gov

Role of the 4-Bromophenyl Moiety in Chemical Design and Reactivity

The presence of a 4-bromophenyl group attached to the pyrrolone ring is a key feature of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one. The bromine atom, a halogen, significantly influences the molecule's electronic properties and reactivity. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

Furthermore, the bromine atom serves as a versatile synthetic handle. It is a prime site for further chemical modification through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. nbinno.comresearchgate.net This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. nbinno.com The 4-bromobenzaldehyde (B125591), a precursor for introducing this moiety, is a key starting material in the synthesis of various complex organic molecules. nbinno.com

Current Research Landscape and Identification of Knowledge Gaps Pertaining to the Compound

Current research on substituted pyrrolones, including this compound, is focused on the development of novel synthetic methodologies and the exploration of their therapeutic potential. nih.gov For instance, pyrrolone-fused benzosuberenes have been synthesized and evaluated as inhibitors of Mitogen-Activated Protein Kinase Activated Protein Kinase 2 (MK2) for potential application in cancer therapy. nih.gov

Despite the growing interest in this class of compounds, there are still knowledge gaps to be addressed. While the synthesis and some reactions of this compound have been explored, a comprehensive understanding of its full chemical reactivity and potential applications is still evolving. Further research is needed to fully elucidate its mechanism of action in various biological systems and to explore its potential in materials science. The development of more sustainable and atom-economical synthetic routes to this and related compounds also remains an active area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBVWIADDJOSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One and Its Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting key bonds to reveal simpler, commercially available, or readily synthesizable precursors. For 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one, several logical disconnections can be envisioned, each suggesting a different synthetic strategy.

Primary Disconnections and Corresponding Synthons:

C4-Aryl Bond Disconnection: This is a common disconnection for introducing aryl groups. This leads to a γ-lactam synthon and a 4-bromophenyl synthon. The corresponding synthetic equivalent for the 4-bromophenyl synthon is typically 4-bromophenylboronic acid or a related organometallic reagent. The γ-lactam synthon could be derived from a precursor with a leaving group at the C4 position or an unsaturated γ-lactam amenable to conjugate addition.

N1-C2 and C4-C5 Bond Disconnections (Paal-Knorr Type): Disconnecting the amide bond and the C4-C5 bond reveals a 1,4-dicarbonyl compound and an amine as precursors. Specifically, this would point towards a succinic acid derivative with a 4-bromophenyl group at the C2 position and a suitable amine, such as ammonia (B1221849) or a primary amine that can be later deprotected.

Ring-Closing Metathesis (RCM) Precursor Disconnection: Envisioning an RCM approach, one could disconnect the C4-C5 double bond, leading to a diene precursor. This would be a diallylamine (B93489) derivative where one of the allyl groups is substituted with a 4-bromophenyl group.

Intramolecular Cyclization Precursor Disconnection: Disconnecting the N1-C5 bond suggests an acyclic precursor containing both the amine and carboxylic acid functionalities, which can undergo intramolecular condensation. For instance, a β-(4-bromophenyl) substituted γ-amino acid could be a suitable precursor.

Strategic Precursor Selection:

Based on the retrosynthetic analysis, the following precursors are strategically important for the synthesis of this compound:

4-Bromoaniline (B143363): A versatile starting material that can serve as the source of the 4-bromophenylamino moiety.

Succinic anhydride (B1165640), maleic anhydride, or their derivatives: These can act as the four-carbon backbone of the pyrrolone ring.

Itaconic acid or its esters: These provide a C4-dicarboxylic acid framework that can be functionalized.

4-Bromobenzaldehyde (B125591): A key building block for introducing the 4-bromophenyl group via condensation reactions.

Succinimide (B58015): Can be a starting point for the synthesis, with subsequent functionalization at the C4 position.

γ-Keto acids and esters: These can be used in condensation reactions with amines to form the pyrrolone ring.

The choice of precursors is ultimately dictated by the chosen synthetic route, considering factors such as commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Classical and Established Synthetic Routes to 2,5-Dihydro-1H-pyrrol-2-ones

Classical methods for the synthesis of the 2,5-dihydro-1H-pyrrol-2-one scaffold have been well-established and continue to be valuable tools in organic synthesis.

Condensation Reactions and Cyclization Protocols

Condensation reactions are a cornerstone of heterocyclic synthesis. The Paal-Knorr synthesis, traditionally used for pyrroles, can be adapted for the synthesis of pyrrolones. This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com For the synthesis of 4-aryl substituted pyrrolones, a key precursor would be a γ-keto-β-aryl acid or ester.

Another classical approach involves the intramolecular cyclization of γ-amino acids or their derivatives. This can be achieved through thermal or acid/base-catalyzed dehydration. For the target molecule, this would necessitate the synthesis of a γ-amino acid bearing a 4-bromophenyl group at the β-position.

Furthermore, the reaction of succinic anhydride or maleic anhydride with primary amines, including 4-bromoaniline, can lead to the formation of the corresponding succinimide or maleimide. Subsequent selective reduction of one of the carbonyl groups or other functional group manipulations can yield the desired 2,5-dihydro-1H-pyrrol-2-one ring system.

Multi-component Reaction (MCR) Strategies for Pyrrolone Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step by combining three or more starting materials. bohrium.comorientjchem.org Several MCRs have been developed for the synthesis of highly substituted pyrrolone derivatives.

A common MCR strategy involves the reaction of an amine, an aldehyde, and a β-ketoester. In the context of synthesizing this compound analogues, 4-bromoaniline could serve as the amine component, and a suitable β-ketoester could be employed to form the core lactam ring. The aldehyde component would determine the substituent at another position of the ring.

Another notable MCR is the Ugi reaction, which can be adapted to produce γ-lactams. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Careful selection of the starting materials can lead to the formation of the desired 4-aryl-2,5-dihydro-1H-pyrrol-2-one scaffold. The efficiency and atom economy of MCRs make them an attractive strategy for the rapid generation of libraries of pyrrolone derivatives for biological screening.

Van Leusen [3+2] Cycloaddition Reactions and Related Approaches

The Van Leusen reaction is a well-known method for the synthesis of pyrroles, involving the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene. organic-chemistry.orgwikipedia.org This methodology can be extended to the synthesis of pyrrolone precursors. For instance, the reaction of TosMIC with an α,β-unsaturated ester bearing a 4-bromophenyl group at the β-position would lead to a highly functionalized pyrrole (B145914) that could potentially be converted to the desired lactam.

The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic species, which then undergoes a Michael addition to the electron-deficient alkene. Subsequent intramolecular cyclization and elimination of the tosyl group yields the pyrrole ring. While this method is powerful for creating substituted pyrroles, its application to the direct synthesis of 2,5-dihydro-1H-pyrrol-2-ones is less common and may require subsequent modification of the initially formed pyrrole.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This includes the use of catalytic systems that can operate under milder conditions, reduce waste, and offer higher selectivity.

Catalytic Synthesis: Transition Metal, Organocatalysis, and Nanocatalysis

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be highly effective in the synthesis of heterocyclic compounds, including γ-lactams. nih.govbeilstein-journals.org

Palladium-catalyzed reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Heck reactions, which can be employed to introduce the 4-bromophenyl group onto a pre-formed pyrrolone ring. nih.gov Alternatively, palladium-catalyzed intramolecular cyclization of unsaturated amides provides a direct route to γ-lactams. rsc.org For example, a suitably substituted N-allyl-α-bromoacetamide could undergo a palladium-catalyzed intramolecular Heck reaction to form the 4-aryl-2,5-dihydro-1H-pyrrol-2-one skeleton.

Rhodium-catalyzed reactions: Rhodium catalysts are known to catalyze a variety of cyclization and cycloaddition reactions. nih.gov For instance, rhodium-catalyzed [4+1] cycloadditions of vinylallenes with CO have been reported to produce γ-lactams. While not a direct route to the target molecule, this highlights the potential of rhodium catalysis in constructing the core pyrrolone ring.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of γ-Lactam Derivatives

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppf | N-allyl-2-bromo-2-phenylacetamide | 4-phenyl-2,5-dihydro-1H-pyrrol-2-one | 75 | (Hypothetical Example) |

| [Rh(cod)Cl]₂ | Vinylallene, CO, Amine | Substituted γ-lactam | 60-80 | (Hypothetical Example) |

Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgorganic-chemistry.orgnih.govacs.org For the synthesis of 4-aryl-2,5-dihydro-1H-pyrrol-2-ones, organocatalytic Michael addition reactions are particularly relevant. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or a Brønsted acid, can establish the key C4-aryl bond stereoselectively. For instance, the Michael addition of a nucleophile derived from 4-bromobenzaldehyde to a suitable acceptor, followed by cyclization, could provide an enantioselective route to the target molecule.

Table 2: Organocatalytic Approaches to Pyrrolone Precursors

| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (%) | Reference |

| Proline | Michael Addition | 4-Bromobenzaldehyde, Diethyl malonate | Diethyl 2-(4-bromobenzyl)malonate | up to 95 | (Hypothetical Example) |

| Chiral Phosphoric Acid | Aldol-Cyclization | Glycine derivative, 4-Bromocinnamaldehyde | Chiral 4-(4-bromophenyl)-pyrrolidin-2-one | >90 | (Hypothetical Example) |

Nanocatalysis:

The use of nanoparticles as catalysts has gained significant attention due to their high surface area-to-volume ratio and unique catalytic properties. nih.govmdpi.commdpi.com Various metal nanoparticles, such as those of palladium, gold, and copper, have been employed in a range of organic transformations. In the context of pyrrolone synthesis, nanocatalysts can be used to enhance the efficiency of classical reactions. For example, a magnetically recoverable palladium nanoparticle catalyst could be used for Suzuki coupling to introduce the 4-bromophenyl group, allowing for easy separation and reuse of the catalyst. While the application of nanocatalysis specifically for the synthesis of this compound is still an emerging area, the potential for developing greener and more efficient synthetic protocols is significant.

Green Chemistry Principles in Pyrrolone Synthesis (e.g., solvent-free, microwave-assisted)

The application of green chemistry principles to the synthesis of pyrrolones, including this compound and its analogues, has become a significant focus of research, aiming to reduce environmental impact and improve efficiency. mdpi.com Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions, which offer considerable advantages over traditional methods. researchgate.netbeilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of pyrrole and pyrrolone rings. pensoft.net This technique provides rapid and uniform heating, which can drastically reduce reaction times from hours to minutes, often leading to higher yields and improved product purity. beilstein-journals.org For instance, the Paal-Knorr condensation, a classical method for pyrrole synthesis, has been significantly improved by microwave irradiation, allowing for reactions to be completed in as little as 2 to 10 minutes at temperatures between 120–150 °C. pensoft.net Furthermore, microwave-assisted protocols have been successfully applied to multicomponent reactions (MCRs) for synthesizing complex heterocyclic structures, highlighting the efficiency and atom economy of this approach. beilstein-journals.org The use of water or green solvents like ethanol (B145695) in these microwave-assisted reactions further enhances their eco-friendly profile. mdpi.compensoft.net

Solvent-free synthesis, or "neat" reaction conditions, represents another cornerstone of green chemistry in this field. researchgate.net By eliminating volatile organic compounds (VOCs), these methods reduce waste, minimize environmental pollution, and simplify product purification. researchgate.netresearchgate.net Solvent-free approaches have been successfully employed for the synthesis of various pyrrole derivatives, often in combination with microwave irradiation or the use of solid supports. researchgate.netresearchgate.net For example, sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been achieved by reacting primary amines with 3-hydroxy-2-pyrones under solvent-free conditions at mild temperatures (50–75 °C). acs.orgacs.org These reactions proceed with high efficiency without the need for catalysts, showcasing a highly sustainable route to functionalized pyrroles. acs.orgacs.org

The synergy between different green chemistry techniques is also being explored. Combined strategies, such as using microwave activation for a solid-phase multicomponent reaction, leverage the benefits of rapidity, versatility, and high purity, further advancing the goal of sustainable chemical synthesis. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Pyrrole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Synthesis |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org | Generally reduced |

| Energy Consumption | High | Low pensoft.net | Low |

| Solvent Use | High (often hazardous) | Reduced or green solvents pensoft.net | Eliminated researchgate.net |

| Yields | Variable | Often higher researchgate.netbeilstein-journals.org | Often high |

| Work-up | Often complex | Simpler beilstein-journals.org | Simpler |

| Environmental Impact | Significant | Reduced | Minimal |

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis (SPS) has become an indispensable technique for the generation of chemical libraries of pyrrolone analogues, facilitating high-throughput screening for drug discovery. mdpi.com This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. Intermediates remain bound to the resin, which simplifies purification to a simple filtration and washing process, while the final products are cleaved from the support in the last step. mdpi.com

This approach offers rapid and convenient access to large arrays of structurally diverse compounds. mdpi.com For the synthesis of pyrrole-containing scaffolds, solid-phase strategies have been developed that combine multicomponent reactions with microwave activation, maximizing efficiency and chemical diversity. nih.gov For example, a solid-phase multicomponent reaction utilizing Lysine as a nitrogen donor, β-nitrostyrenes, and 1,3-dicarbonyl compounds under microwave irradiation has been reported to produce pyrrole derivatives in high conversions. nih.gov

The versatility of SPS allows for the creation of extensive libraries. A combinatorial approach on a solid support was used to generate a library of 210 pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-5,11-diones, demonstrating the power of this technique for producing a large number of compounds for biological evaluation. nih.gov The progress of reactions in SPS can be monitored using techniques like FT-IR spectroscopy on the resin beads. nih.gov This ability to rapidly synthesize and purify a multitude of analogues makes SPS a cornerstone of modern medicinal chemistry for identifying lead compounds. mdpi.com

Table 2: Key Steps in Solid-Phase Synthesis of Pyrrolone Analogues

| Step | Description | Purpose |

| 1. Resin Functionalization | Attaching a linker molecule to the solid support. | Provides an anchor point for the first reactant. |

| 2. Loading | Covalently attaching the first building block to the linker. | Initiates the synthesis on the solid phase. |

| 3. Iterative Synthesis | Sequential addition of reagents and building blocks to the resin-bound substrate. Includes coupling, deprotection, and cyclization steps. | Elongates and modifies the molecule in a controlled manner. |

| 4. Washing | Rinsing the resin with solvents after each reaction step. | Removes excess reagents and soluble by-products, simplifying purification. mdpi.com |

| 5. Cleavage | Releasing the final compound from the solid support. | Obtains the desired product in solution for final purification and analysis. nih.gov |

Mechanistic Investigations of Reaction Pathways and Transition States

Understanding the reaction mechanisms for the formation of pyrrolones is crucial for optimizing reaction conditions and designing new synthetic routes. The synthesis of the pyrrole ring often proceeds through a series of complex intermediates and transition states. nih.gov

A key step in many pyrrolone biosyntheses is a proposed Knoevenagel condensation to form the core ring structure. nih.gov Studies have shown that this condensation can proceed spontaneously but may lead to the formation of different tautomers, such as the 1,3-dihydro-2H-pyrrol-2-one instead of the desired 1,5-dihydro-2H-pyrrol-2-one. nih.gov This highlights the importance of enzymatic or catalytic control in directing the reaction toward the correct isomer. In some biosynthetic pathways, α,β‐hydrolase enzymes are believed to be essential for the initial ring cyclization. nih.gov

In transition metal-catalyzed syntheses, the mechanism can involve several steps, including oxidative addition, migratory insertion, and reductive elimination. nih.govorganic-chemistry.org For example, in a palladium-catalyzed synthesis of 3-aryl-substituted pyrroles, the proposed mechanism starts with the oxidative addition of an aryl bromide to the Pd(0) catalyst. This is followed by a syn-migratory insertion into an alkyne, coordination of an amine, and subsequent reductive elimination to form an enamine intermediate, which then isomerizes to the final pyrrole product. nih.gov The characterization of transition states in such reactions is often aided by computational studies, which can elucidate the energy barriers and preferred reaction pathways. acs.org

The formation of polysubstituted pyrroles can also be achieved through cycloaddition reactions. Ruthenium-catalyzed [3+2] cycloadditions, for instance, are proposed to proceed through the oxidative ring-opening of an azirine and insertion of an alkyne by the catalyst, followed by reductive elimination and aromatization. nih.gov The stability of intermediates and the energy of transition states dictate the feasibility and outcome of these complex transformations. acs.org

Considerations for Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral pyrrolone analogues is of great interest due to the prevalence of stereoisomerism in biologically active molecules. Stereoselective synthesis aims to control the formation of specific stereoisomers, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. researchgate.netrsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrole-containing systems. Chiral phosphoric acids, for example, have been successfully used as catalysts in aza-Friedel–Crafts reactions and formal [3+2] cycloadditions to produce chiral tryptanthrin (B1681603) derivatives and axially chiral N,N′-bisindoles with high enantioselectivities (up to 96% ee). researchgate.net Similarly, novel chiral aldehyde catalysts have been developed for asymmetric cascade reactions to form optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org

Another approach involves transition metal catalysis with chiral ligands. Iridium-catalyzed asymmetric C-H alkylation using chiral phosphine (B1218219) ligands like Xyl-BINAP has been employed to construct axially chiral molecules based on an indole-pyrrole skeleton in excellent yields and enantioselectivity (up to 99% ee). researchgate.net

The "clip-cycle" strategy is an innovative method for the asymmetric synthesis of related chiral pyrrolidines. whiterose.ac.uk In this approach, a substrate is "clipped" to an activating group via a metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. This method provides direct access to enantioenriched pyrrolidines, which are important scaffolds in drug discovery. whiterose.ac.uk

These methods demonstrate the diverse and sophisticated strategies available for controlling stereochemistry in the synthesis of pyrrolone analogues, enabling the targeted production of specific, biologically active enantiomers. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework, as well as the connectivity and spatial relationships within the molecule.

One-dimensional NMR provides foundational information about the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum for 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted phenyl ring would appear as a characteristic AA'BB' system, consisting of two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The vinyl proton at the C3 position is anticipated to resonate as a singlet or a finely split multiplet further downfield than typical alkenic protons due to conjugation with the carbonyl group. The two protons on the C5 carbon (CH₂) are diastereotopic, meaning they are chemically non-equivalent, and should therefore appear as two distinct signals, likely as doublets of doublets (a geminal coupling to each other and a vicinal coupling to the N-H proton). The N-H proton of the lactam will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule's symmetric structure. The carbonyl carbon (C2) of the lactam would be the most downfield signal (δ > 170 ppm). The carbons of the double bond (C3 and C4) and the aromatic ring would resonate in the δ 120-150 ppm range. The carbon bearing the bromine atom (C-Br) would have a chemical shift influenced by the heavy atom effect. The aliphatic CH₂ carbon (C5) is expected in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (C2) | - | - | ~175 |

| CH (C3) | ~6.5 - 7.0 | s or t | ~125 |

| C=C (C4) | - | - | ~140 |

| CH₂ (C5) | ~4.0 - 4.5 | dd, dd | ~50 |

| NH | ~7.5 - 8.5 | br s | - |

| Ar-C (Quaternary) | - | - | ~138 |

| Ar-CH | ~7.5 - 7.7 | d | ~129 |

| Ar-CH | ~7.4 - 7.6 | d | ~132 |

| Ar-C-Br | - | - | ~124 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key expected correlation would be between the diastereotopic CH₂ protons at C5 and the N-H proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the proton signals for C3-H, C5-H₂, and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations, which helps to piece together the molecular skeleton. Expected key correlations would include the C3 vinyl proton to the C5 and C2 (carbonyl) carbons, and the aromatic protons to the C4 carbon, confirming the attachment of the phenyl ring to the pyrrolone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, providing insights into the 3D conformation of the molecule. For example, a NOESY correlation between the vinyl proton at C3 and the ortho-protons of the bromophenyl ring would confirm their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint based on the molecule's vibrational modes. For this compound, strong, characteristic absorption bands are expected. A sharp peak around 3200 cm⁻¹ would correspond to the N-H stretching vibration of the lactam. The C=O (amide I) stretching vibration of the five-membered lactam ring is anticipated to produce a very strong and sharp absorption band in the region of 1680-1720 cm⁻¹. Other expected peaks include C=C stretching for the double bond and aromatic ring (1600-1450 cm⁻¹), C-N stretching, and a characteristic band for the C-Br bond at lower wavenumbers (around 600-500 cm⁻¹).

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Stretch (Lactam) | ~1700 | Strong |

| C=C Stretch (Alkene) | ~1650 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

| C-N Stretch | ~1200 | Medium |

| C-Br Stretch | ~600 | Medium |

Raman Spectroscopy: This technique would provide complementary data. Non-polar bonds, such as the C=C double bond and the aromatic ring, often produce strong signals in Raman spectroscopy, which can be weak in IR. This would help to confirm the presence and substitution pattern of the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the mass spectrum would show a distinct molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass units.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula by comparing the precise experimental mass to the calculated mass, distinguishing it from other potential formulas with the same nominal mass.

Calculated Exact Mass for C₁₀H₈⁷⁹BrNO: 236.9844

Calculated Exact Mass for C₁₀H₈⁸¹BrNO: 238.9823

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system in this compound, which includes the bromophenyl ring and the α,β-unsaturated lactam moiety, is expected to absorb UV radiation. The principal absorption band would likely correspond to a π → π* transition of this conjugated system. The position of the maximum absorbance (λmax) would provide information about the extent of conjugation.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the ultimate proof of structure. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state. The resulting crystal structure would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation and how individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, or potential π-π stacking between the aromatic rings.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the three-dimensional structure of chiral molecules. These methods are particularly valuable for determining the absolute configuration of enantiomers, which are non-superimposable mirror images of each other.

An analysis of the chemical structure of this compound reveals that it is an achiral molecule. The commonly understood structure for this compound, also known as 4-(4-bromophenyl)-Δ³-pyrrolin-2-one, features a double bond between the C3 and C4 positions of the pyrrol-2-one ring. This structural arrangement results in a plane of symmetry within the molecule.

For a molecule to be chiral and thus exhibit a chiroptical response, it must lack an internal plane of symmetry and a center of inversion. Since this compound possesses a plane of symmetry, it cannot exist as enantiomers. Consequently, it does not rotate plane-polarized light or absorb left and right circularly polarized light differently.

Therefore, the application of chiroptical spectroscopy techniques such as CD and ORD for the determination of absolute configuration is not applicable to this compound. No data from such studies exist for this compound as it is achiral.

Theoretical and Computational Chemistry Studies of 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry, determining electronic properties, and predicting reactivity. Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed for organic molecules to achieve reliable results. nih.govajchem-a.com

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one, the key structural features include the dihydro-pyrrol-2-one ring and the 4-bromophenyl substituent.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 |

| Bond Length (Å) | C-N (amide) | ~1.36 |

| Bond Length (Å) | C-Br | ~1.91 |

| Bond Length (Å) | C-C (ring-ring) | ~1.48 |

| Bond Angle (°) | O=C-N | ~125 |

| Dihedral Angle (°) | C-C-C-C (ring twist) | Variable |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely distributed over the electron-withdrawing pyrrolone ring, particularly the α,β-unsaturated lactam system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations for similar bromophenyl-containing heterocyclic compounds have reported HOMO-LUMO gaps in the range of 3-5 eV. researchgate.netwum.edu.pknih.gov

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for analogous compounds.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | ~ -6.0 eV | Bromophenyl Ring |

| LUMO | ~ -2.5 eV | Dihydro-pyrrol-2-one Ring |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | - |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and is plotted on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In this compound, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for electrophilic and hydrogen-bonding interactions. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), identifying it as an acidic proton and a site for nucleophilic attack. researchgate.net The bromophenyl ring would show a moderately negative potential distributed across the π-system. Such analyses are crucial for predicting intermolecular interactions. researchgate.net

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of both the computational method and the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming structural isomers. The calculated shifts are often linearly scaled to correct for systematic errors arising from the chosen functional, basis set, and solvent effects. nih.govmdpi.com For this compound, calculations would predict distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons, and the vinylic proton of the pyrrolone ring.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this molecule, key predicted vibrational bands would include the N-H stretching frequency (typically around 3200-3400 cm⁻¹), the C=O stretching frequency of the lactam (around 1680-1720 cm⁻¹), and various C=C and C-H vibrations from the aromatic and heterocyclic rings. researchgate.net Comparing the computed spectrum with the experimental FT-IR spectrum helps in the complete vibrational assignment of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the main absorption bands are expected to arise from π → π* transitions within the conjugated system formed by the phenyl ring and the enone moiety of the lactam. TD-DFT can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, providing insight into the molecule's photophysical properties. mdpi.comnih.gov

Table 3: Representative Predicted vs. Experimental Spectroscopic Data Note: This table presents expected values for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0-8.0 ppm | 7.0-8.0 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm | 165-175 ppm |

| IR | C=O Stretch | ~1700 cm⁻¹ | 1680-1720 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~280 nm | 270-300 nm |

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational space, flexibility, and interactions with the surrounding environment (e.g., solvent). nih.govmdpi.com

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the flexibility of the molecule, particularly the rotation of the bromophenyl group relative to the pyrrolone ring. It would also allow for the analysis of hydrogen bonding patterns between the molecule's N-H and C=O groups and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, providing information on its stability and interaction dynamics. plos.org

Reaction Mechanism Modeling and Transition State Analysis using Quantum Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located. The calculation of activation energies (the energy difference between reactants and the transition state) helps in determining the feasibility and kinetics of a proposed reaction pathway.

The synthesis of the this compound core can occur through various synthetic routes, such as multicomponent reactions or cyclization of appropriate precursors. nih.govbohrium.com For example, a plausible mechanism could involve a Paal-Knorr type cyclization of a 1,4-dicarbonyl intermediate. researchgate.net DFT calculations can be used to:

Model the step-by-step mechanism of the reaction.

Identify and characterize the structure of transition states (verified by a single imaginary frequency).

Calculate the activation barriers for each step.

This theoretical investigation can help rationalize experimental outcomes, predict the regioselectivity and stereoselectivity of the reaction, and aid in the design of more efficient synthetic strategies. nih.gov

Chemical Reactivity and Derivatization of 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One

Reactions Involving the Pyrrolone Ring System

The pyrrolone ring system of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is a hub of chemical reactivity. Its structure, featuring an α,β-unsaturated carbonyl group within a cyclic amide (lactam), presents multiple sites for chemical modification. These sites can undergo electrophilic and nucleophilic reactions, and the lactam functionality itself can be subjected to oxidation and reduction. While less common for this specific ring system, the possibility of ring expansions or contractions adds another layer to its potential chemical transformations.

Electrophilic and Nucleophilic Reactions at the Ring Positions

The electron-rich and electron-poor centers within the pyrrolone ring of this compound dictate its susceptibility to electrophilic and nucleophilic attacks. Nucleophiles, which are electron-rich species, are attracted to electron-deficient atoms. libretexts.org Conversely, electrophiles, being electron-poor, seek out electron-rich centers. libretexts.org

In the context of γ-lactam derivatives, the carbon-carbon double bond and the carbonyl group are primary sites for such reactions. For instance, studies on similar 3-amino-α,β-unsaturated γ-lactams have shown that functionalization can be achieved at different positions of the lactam core. nih.gov The presence of an enamine functionality in these related systems allows for reactions with various electrophiles. While specific studies on electrophilic substitution at the pyrrolone ring of this compound are not extensively documented in publicly available literature, the general reactivity patterns of α,β-unsaturated systems suggest that reactions such as halogenation or Michael additions could be feasible under appropriate conditions.

Nucleophilic addition to the β-carbon of the unsaturated lactam is a plausible reaction pathway, characteristic of Michael additions. Furthermore, the carbonyl carbon of the lactam is an electrophilic site susceptible to attack by strong nucleophiles, which could potentially lead to ring-opening of the lactam.

Oxidation and Reduction Chemistry of the Lactam Moiety

The lactam moiety within this compound can undergo both oxidation and reduction, leading to derivatives with altered electronic and structural properties. Oxidation reactions can introduce new functional groups, such as a hydroxyl group, or lead to the formation of corresponding oxo derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide.

Conversely, reduction of the lactam can yield various products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation of a similar γ-lactam, ethyl 5-oxo-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrole-2-carboxylate, using palladium on carbon under hydrogen pressure, resulted in the saturation of the carbon-carbon double bond to afford the corresponding saturated γ-lactam. nih.gov More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the lactam carbonyl to a methylene (B1212753) group, affording the corresponding pyrrolidine (B122466) derivative.

Ring Expansions or Contractions (if applicable)

Functionalization of the Bromine Atom via Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring of this compound is a versatile functional handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govresearchgate.netcommonorganicchemistry.commdpi.comyoutube.com In the case of this compound, the aryl bromide moiety can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives, respectively. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgwikipedia.orgnih.govmdpi.com This reaction couples the aryl bromide of this compound with an alkene in the presence of a palladium catalyst and a base. The outcome is the formation of a new carbon-carbon bond between the aryl group and the alkene, typically with high stereoselectivity for the trans isomer. The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgwashington.edulibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, can be used to introduce an alkynyl substituent onto the phenyl ring of this compound. This transformation is valuable for the synthesis of conjugated systems.

Below is a table summarizing these key cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst and base | Biaryl or vinyl derivative |

| Heck | Alkene | Palladium catalyst and base | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, and base | Arylalkyne |

Synthesis of Novel Analogues and Derivatives with Varied Substituents

The reactivity of this compound at both the pyrrolone ring and the bromophenyl group allows for the synthesis of a diverse library of novel analogues and derivatives. These modifications can be used to tune the molecule's physical, chemical, and biological properties.

Derivatization via cross-coupling reactions at the bromine position can introduce a wide range of substituents. For example, Suzuki coupling can introduce various aryl and heteroaryl groups, leading to compounds with extended π-systems. Heck coupling can be used to append olefinic side chains, while Sonogashira coupling can introduce acetylenic linkages, which can be further functionalized.

Modifications of the pyrrolone ring can also lead to a variety of new compounds. For instance, the synthesis of pyrrolidine analogues of biologically active compounds has been achieved through modifications of the pyrrolidine ring. nih.gov Chemical derivatization is a key strategy for enhancing the analytical performance of natural products and can be applied to synthesize new derivatives with improved properties. nih.gov The synthesis of various γ-lactam derivatives is an active field of research, with numerous methods being developed to access these structures. organic-chemistry.orgorganic-chemistry.orgnih.gov

Formation of Polymeric or Supramolecular Structures Incorporating the Pyrrolone Unit

The bifunctional nature of this compound, with its reactive pyrrolone ring and functionalizable bromophenyl group, makes it a potential building block for the construction of polymers and supramolecular assemblies.

The bromine atom can serve as a reactive site for polymerization reactions. For instance, through polycondensation reactions involving palladium-catalyzed cross-coupling, polymers incorporating the pyrrolone unit into the main chain could be synthesized. The synthesis of sequence-controlled multiblock polymers has been achieved through self-switchable polymerization techniques. polymer.cn Additionally, the synthesis of sustainable polythioesters has been demonstrated through controlled ring-opening polymerization. pku.edu.cn

Supramolecular chemistry relies on non-covalent interactions to form well-ordered structures. ims.ac.jptus.ac.jpmdpi.comnih.gov The pyrrolone moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can participate in the formation of supramolecular assemblies through hydrogen bonding. Furthermore, the aromatic phenyl ring can engage in π-π stacking interactions. By modifying the phenyl ring through cross-coupling reactions to introduce other recognition motifs, more complex supramolecular architectures can be designed. The study of pyrrole-based molecular assemblies and supramolecular structures is an area of ongoing research. ims.ac.jp

Mechanistic Biological Investigations of 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One and Its Derivatives in Vitro/theoretical Focus

Exploration of Molecular Targets and Binding Mechanisms through In Vitro Assays and Computational Docking

Derivatives of the pyrrol-2-one and similar heterocyclic structures have been evaluated against a range of enzymes, revealing specific inhibitory activities crucial for potential therapeutic applications.

Carbonic Anhydrase: The pyrrole (B145914) and pyrrol-2-one moieties have been incorporated into benzenesulfonamide (B165840) derivatives to target human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Certain novel dihydro-pyrrol-2-one compounds featuring dual sulfonamide groups have demonstrated potent inhibition against several hCA isoforms. acs.orgacs.org Specifically, these compounds showed significant activity against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govacs.org Inhibition constants (Kᵢ) for some derivatives against the tumor-associated hCA IX and hCA XII were found to be in the low nanomolar to subnanomolar range, indicating potent and selective inhibition. nih.govacs.org The inhibitory action against these tumor-related isoforms is considered a relevant approach for developing new cancer therapeutics. mdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. mdpi.com While direct studies on 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one are not extensively documented, related heterocyclic structures have shown promise. For instance, hydroxybenzylidenyl pyrrolidine-2,5-diones have been identified as potent tyrosinase inhibitors. mdpi.com Thiosemicarbazone derivatives containing pyrrole rings have also been investigated, with molecular docking studies suggesting that the NH group of the pyrrole ring can form hydrogen bonds with amino acid residues like His224 in the tyrosinase active site. nih.gov This indicates that the pyrrole core can serve as a valuable scaffold for designing tyrosinase inhibitors.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. u-szeged.hu A number of heterocyclic compounds, including those with a 4-bromophenyl group, have been investigated for their inhibitory effects on this enzyme. rsc.orgresearchgate.net For example, morpholine-based thiazole (B1198619) derivatives have been identified as DNA gyrase inhibitors, showing promising antibacterial activity. als-journal.com Similarly, novel 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs have been optimized to show potent inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values reaching the nanomolar range. u-szeged.hu Molecular docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives against bacterial DNA gyrase (PDB ID: 1JIJ) has been performed to elucidate binding interactions. nih.govresearchgate.net These studies collectively suggest that scaffolds containing the 4-bromophenyl moiety are viable for targeting this essential bacterial enzyme.

| Derivative Class | Enzyme Target | Key Findings | Citations |

| Dihydro-pyrrol-2-one bis-sulfonamides | Carbonic Anhydrase (hCA IX, XII) | Potent, selective inhibition with Kᵢ values in the nanomolar range. | nih.govacs.orgacs.org |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Tyrosinase | Identified as potent inhibitors of the enzyme. | mdpi.com |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | DNA Gyrase | Docking studies indicate good binding scores within the enzyme's active site. | nih.govresearchgate.net |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA Gyrase / Topoisomerase IV | Optimized analogs show IC₅₀ values in the nanomolar range. | u-szeged.hu |

The binding of pyrrole-based compounds to various protein targets has been extensively analyzed through computational and experimental methods. In silico docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives revealed binding interactions within the active sites of both dihydrofolate reductase (DHFR) and enoyl ACP reductase, key enzymes in microbial metabolic pathways. researchgate.netmdpi.com

For indole (B1671886)–thiourea derivatives targeting tyrosinase, docking simulations showed specific interactions where the pyrrole amino group of one potent compound forms a hydrogen bond with MET-280, while the indole structure engages in Pi-sigma, Pi-sulfur, and Pi-Pi alkyl interactions with VAL-283, HIS-263, and ALA-286, respectively. mdpi.com Similarly, docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives into the binding pocket of S. aureus DNA gyrase B (PDB ID: 1JIJ) has been used to predict binding modes and rationalize their antibacterial activity. nih.govnih.gov These analyses highlight the importance of hydrogen bonding and hydrophobic interactions in the molecular recognition process.

Investigations into Cellular Pathway Modulation at the Molecular Level (in vitro, non-phenotypic)

Research into pyrrole-based derivatives has extended to their effects on specific cellular signaling pathways. A series of pyrrolo[2,3-d]pyrimidin-4-one derivatives were identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme involved in cancer progression. nih.gov In vitro studies demonstrated that the lead compound from this series effectively inhibited the downstream USP7 pathway, leading to a dose-dependent accumulation of tumor suppressor proteins p53 and p21. nih.gov This molecular-level intervention resulted in the disruption of the cell cycle at the G1 phase and the induction of significant apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition (excluding efficacy/safety)

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction between a ligand and its target. For a series of pyrrolone-based antimalarial agents, systematic modifications have provided insights into the structural requirements for molecular recognition. researchgate.netpsu.eduacs.orgnih.gov

Key SAR findings for these pyrrolone derivatives include:

A-Ring (Aryl Group): There is considerable scope for modification of the aryl A-ring, which can be altered to improve properties like metabolic stability and solubility without losing binding affinity. acs.orgnih.gov

B-Ring (Pyrrole Core): The 2,5-dimethyl pyrrole core appears to be more constrained. Removal of the methyl substituents led to a significant (20-25 fold) loss in activity. acs.org Replacing the pyrrole with other five-membered heterocycles such as imidazole, pyrazole (B372694), triazole, or thiazole also resulted in a substantial decrease in activity, highlighting the importance of the pyrrole scaffold for molecular recognition. psu.eduacs.org

Linker: The methylene (B1212753) linker connecting the A and B rings is also sensitive to modification. A reduced derivative proved to be significantly less active, indicating the electronic and conformational properties of the linker are important for binding. acs.org

These studies underscore the specific structural features of the pyrrolone scaffold that are essential for its interaction with biological targets.

Computational Studies on Ligand-Protein Interactions and Binding Modes

Computational chemistry plays a vital role in predicting and understanding how ligands like this compound derivatives interact with their protein targets. Molecular docking is a frequently used technique to explore these interactions.

Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have used docking to predict their binding affinity and orientation within the active sites of targets like DNA gyrase (PDB ID: 1JIJ), lanosterol (B1674476) 14α-demethylase (PDB ID: 4WMZ), and human estrogen receptor alpha (PDB ID: 3ERT). nih.govresearchgate.net The docking scores from these simulations help to rationalize the observed biological activities and guide further structural modifications.

For a series of pyrazole derivatives, computational methods including Density Functional Theory (DFT) and molecular docking were used to analyze their molecular properties and predict their bioactivity. unar.ac.id Molecular electrostatic potential (MEP) analysis identified electrophilic centers, while docking simulations against antioxidant and anti-inflammatory targets suggested favorable binding interactions. unar.ac.id Similarly, for new 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides, molecular docking was conducted to determine their potential mode of action, revealing binding interactions with both DHFR and enoyl ACP reductase active sites. researchgate.netmdpi.com These computational approaches provide a detailed view of the ligand-protein interactions at the atomic level, elucidating the key hydrogen bonds, hydrophobic contacts, and other forces that govern molecular recognition and binding affinity.

Potential Applications in Materials Science and Catalysis Non Biological, Non Clinical

Role of Pyrrolone Derivatives in Functional Materials and Polymers

Pyrrolone derivatives are valuable monomers for the synthesis of functional polymers. The presence of the nitrogen-containing heterocyclic ring can impart desirable properties such as thermal stability, specific interactions with other molecules, and electrochemical activity. The incorporation of pyrrolidone units into polymer chains can enhance the material's polarity and chemical reactivity.

For instance, N-vinyl-2-pyrrolidone (NVP) is a well-known monomer used to create polymers with hydrophilic character and biocompatibility. While structurally different from 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one, the principle of incorporating the pyrrolidone moiety to tailor polymer properties is transferable. The modification of copolymers with pyrrolidone can introduce functionalities that improve selectivity and affinity in applications like chromatography and specific sorption. mdpi.com

Furthermore, the synthesis of copolymers using functionalized pyrrole (B145914) monomers allows for the creation of materials with tailored properties. For example, copolymers of pyrrole with monomers containing carboxylic acid groups can lead to materials with increased solubility and acidity, which can be useful for subsequent chemical transformations. researchgate.net The bromophenyl group on this compound offers a handle for polymerization or post-polymerization modification through cross-coupling reactions, enabling its integration into conjugated polymers or as a pendant group to introduce specific functionalities.

Table 1: Examples of Functional Polymers Derived from Pyrrole/Pyrrolidone Monomers

| Monomer | Polymerization Method | Key Properties of Resulting Polymer | Potential Applications |

| N-vinyl-2-pyrrolidone (NVP) | Free-radical polymerization | Hydrophilicity, biocompatibility | Biomedical materials, hydrogels |

| 3-(1-pyrrolyl)propanoic acid | Chemical oxidative copolymerization with pyrrole | Increased solubility and acidity | Functional coatings, membranes |

| Pyrrole | Electrochemical polymerization | Electrical conductivity, redox activity | Conductive polymers, sensors |

Potential in Optoelectronic Applications (e.g., OLEDs)

Derivatives of pyrrolo[3,2-b]pyrroles, which share the fundamental pyrrole core, have demonstrated promise as organic optoelectronic compounds. mdpi.com Their advantageous tunability through synthetic design allows for the fine-tuning of their optical and electronic properties. mdpi.com The investigation of 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) has shown that modifying peripheral functional groups can significantly influence their optoelectronic characteristics. benasque.org

The photophysical properties of diketopyrrolopyrroles (DPPs), another class of pyrrole-containing chromophores, are also well-documented. nih.govresearchgate.net These molecules are known for their strong absorption and emission in the visible and near-infrared regions, high fluorescence quantum yields, and excellent stability, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. nih.govresearchgate.net

Use as Ligands or Scaffolds in Catalytic Systems

The nitrogen and oxygen atoms in the pyrrolone ring of this compound can act as coordination sites for metal ions, making it a potential ligand for catalysis. Pyrrole-based ligands have been successfully employed in a variety of catalytic systems. For example, pyrrole-based PNP pincer ligands have been used to synthesize iridium and rhodium complexes for catalytic transfer dehydrogenation reactions. acs.org

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Aminophenol-based ligands, which share some structural similarities with a hydrolyzed form of the pyrrolone ring, have a significant impact on catalysis research, including homogeneous catalysis and small molecule activation. nih.gov

The 4-(4-bromophenyl) substituent on the pyrrolone core provides a site for further functionalization, allowing for the synthesis of more complex ligand architectures. For instance, the bromine atom can be replaced with other functional groups through cross-coupling reactions, enabling the attachment of additional donor atoms to create multidentate ligands. These tailored ligands can then be used to develop novel catalysts for a wide range of organic transformations.

Table 2: Examples of Catalytic Systems Employing Pyrrole-Based Ligands

| Ligand Type | Metal | Catalytic Application |

| Pyrrole-based PNP Pincer | Iridium, Rhodium | Transfer Dehydrogenation |

| Ferrocene-functionalized calixpyrrole | - | Anion Sensing (Electrochemical) |

| Pyrrole-based PY5-OH | Copper(II), Nickel(II) | Water Oxidation (Potential) researchgate.net |

Integration into Advanced Chemical Sensors

Pyrrole-based compounds are widely utilized in the development of chemical sensors due to their rich electronic properties and ability to interact with various analytes. Polypyrrole, a conductive polymer, is particularly well-known for its application in gas sensors, for example, for the detection of ammonia (B1221849).

The sensing mechanism of pyrrole-based sensors can be based on various principles, including changes in fluorescence, color, or electrochemical properties upon interaction with the target analyte. For instance, calixpyrroles have been extensively studied for their ability to recognize and sense anions.

The structure of this compound suggests several possibilities for its use in chemical sensors. The pyrrolone core itself could act as a recognition site for certain analytes. Furthermore, the bromophenyl group can be functionalized to introduce specific binding sites for target molecules. For example, the bromine atom could be converted to a boronic acid group for sugar sensing or coupled with a fluorophore to create a fluorescent sensor. The compound could also be electropolymerized to form a thin film on an electrode surface, creating a sensor that operates based on changes in its electrical properties.

Emerging Research Directions and Future Perspectives for 4 4 Bromophenyl 2,5 Dihydro 1h Pyrrol 2 One Research

Development of More Efficient and Atom-Economical Synthetic Pathways

The advancement of synthetic methodologies is crucial for the sustainable and cost-effective production of 4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one and its derivatives. Future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry, emphasizing efficiency and minimal waste generation.

Classical methods for pyrrole (B145914) synthesis, such as the Paal–Knorr reaction, provide a foundational approach. nih.govnih.gov This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov However, emerging research aims to improve upon these traditional methods. Key areas of development include:

High Atom Economy and Low E-Factor: Atom economy measures the efficiency of a reaction in converting reactants to the desired product. Future pathways will aim for near-100% atom economy, where most of the atoms from the reactants are incorporated into the final product. The E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, is another critical metric. Green synthetic routes aim for an E-factor close to zero. nih.gov

Catalysis: The use of novel catalysts, including biocatalysts or reusable solid-supported catalysts, can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov

Table 1: Comparison of Hypothetical Synthetic Pathways

| Parameter | Traditional Pathway (e.g., Multi-Step Batch) | Future Pathway (e.g., Catalytic One-Pot Flow) |

|---|---|---|

| Number of Steps | Multiple discrete steps with isolation of intermediates | Single integrated one-pot or flow process |

| Atom Economy | Moderate | High (>90%) |

| E-Factor | High (e.g., 5-50 for fine chemicals) | Low (<1) |

| Solvent/Reagent Use | High, often using stoichiometric reagents and hazardous solvents | Minimal, using catalytic reagents and greener solvents |

| Energy Consumption | High (multiple heating/cooling cycles) | Lower (optimized thermal management in flow) |

Comprehensive Exploration of Novel Reactivity and Chemical Transformations

The molecular structure of this compound offers multiple sites for chemical modification, enabling the creation of diverse libraries of novel compounds. A comprehensive exploration of its reactivity is a key future direction. The presence of the bromophenyl group is particularly significant, as aryl bromides are versatile handles in modern organic synthesis. geneonline.com

Key reactive sites and potential transformations include:

The Bromophenyl Ring: The bromine atom can be readily substituted or used in cross-coupling reactions. This allows for the introduction of a wide array of functional groups.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, attaching various alkyl, aryl, alkynyl, or amino groups. geneonline.com

Nucleophilic Aromatic Substitution: Under specific conditions, the bromine can be replaced by other nucleophiles.

The Pyrrolone Ring:

N-Functionalization: The nitrogen atom can be alkylated or acylated to introduce different substituents, which can modulate the compound's steric and electronic properties.

Carbonyl Group Chemistry: The ketone can undergo reactions such as reduction to an alcohol or conversion to other functional groups.

Alkene Bond Modification: The double bond within the ring can be a site for addition reactions, such as hydrogenation or halogenation.

Table 2: Potential Chemical Transformations

| Reaction Site | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl derivative |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne derivative |

| Pyrrolone Nitrogen | N-Alkylation | Alkyl halide, base | N-substituted pyrrolone |

| Pyrrolone Double Bond | Hydrogenation | H₂, Pd/C | 4-(4-bromophenyl)pyrrolidin-2-one |

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

Applications of AI/ML in this context include:

Generative Chemistry: AI models can be trained on vast chemical databases to design novel molecules de novo. optibrium.com These models can generate derivatives of the core scaffold that are optimized for specific properties, such as high binding affinity to a biological target or desired physicochemical characteristics. github.io

Property Prediction: ML models can predict a wide range of properties for virtual compounds before they are synthesized. This includes biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physical properties. nih.govcam.ac.uk This predictive capability allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes and yields of chemical reactions and even suggest optimal synthetic routes. drugtargetreview.comresearchgate.net This can aid in overcoming synthetic challenges and improving the efficiency of library production. researchgate.net

Table 3: Applications of AI/ML in Compound Development

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | Design novel derivatives with improved properties. | Virtual library of new compounds optimized for activity and safety. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritization of compounds for synthesis and testing. |

| ADMET Prediction Models | Forecast pharmacokinetic and toxicity profiles. | Early deselection of candidates with poor drug-like properties. |

| Retrosynthesis Planners | Propose efficient synthetic pathways. | Time and resource savings in chemical synthesis. |

Design and Synthesis of Highly Selective Molecular Probes for Fundamental Biological Research

Given that pyrrole-containing structures are known pharmacophores, derivatives of this compound are excellent candidates for development into molecular probes. nih.gov These probes are invaluable tools for studying biological processes at the molecular level. The design of such probes involves chemically modifying the core scaffold to incorporate reporter or reactive groups without compromising its binding affinity and selectivity for a specific biological target.

Future research could focus on:

Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization and tracking of the target molecule within cells or tissues using techniques like fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation and identification of binding partners (e.g., proteins) from complex biological samples.

Photoaffinity Probes: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification and structural studies.

The bromophenyl group serves as a convenient attachment point for these functional moieties, often through the cross-coupling reactions described in section 8.2.

Table 4: Design Strategies for Molecular Probes

| Probe Type | Functional Moiety to Incorporate | Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, flow cytometry |

| Affinity Probe | Biotin | Target pull-down and identification (proteomics) |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and mapping of binding sites |

Multidisciplinary Research Initiatives for Broader Scientific Impact

To fully realize the potential of this compound and its derivatives, future research must be highly collaborative. Multidisciplinary initiatives that bring together experts from various fields are essential for translating fundamental chemical discoveries into impactful applications.

A successful research program would involve a synergistic workflow:

Computational and Medicinal Chemists would use AI/ML tools to design virtual libraries of novel compounds with predicted activities and favorable properties. nih.gov

Synthetic Organic Chemists would then develop efficient, scalable, and sustainable methods to synthesize the prioritized compounds and molecular probes. nih.gov

Biochemists and Cell Biologists would perform in vitro and cell-based assays to evaluate the biological activity, mechanism of action, and target engagement of the new molecules.